![molecular formula C24H30N4O3 B1196603 N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)
N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide is an aromatic ether.
Applications De Recherche Scientifique
Structure/Activity Studies in Opioid Kappa Agonists
Research by Barlow et al. (1991) explored the synthesis and biological evaluation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. Their study found potent compounds with significant naloxone-reversible analgesic effects in mice models, highlighting the potential of this chemical structure in pain management research (Barlow et al., 1991).
Conformational Analysis in Drug Development
Costello et al. (1991) conducted a study on the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides, focusing on their conformational analysis to identify potential kappa opioid agonists. This research plays a crucial role in understanding the structural requirements for opioid receptor activity (Costello et al., 1991).
Reaction Studies in Organic Synthesis
Hachiyama et al. (1983) investigated the reactions of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamates with various cyanomethylene compounds, yielding 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives. This research contributes to the broader understanding of heterocyclic enaminonitrile chemistry (Hachiyama et al., 1983).
Novel Salts of N-Substituted Piracetam
Pernak and Drygas (2000) researched the reaction of methyl (2-oxo-1-pyrrolidinyl)acetate with (aminomethyl)pyridines, leading to the formation of (2-oxo-1-pyrrolidinyl)(N-pyridinylmethyl)acetamide and its salts. These compounds showed antielectrostatic properties and had bactericidal and fungicidal activity, indicating their potential applications in various fields (Pernak & Drygas, 2000).
Development of Novel Acetamide Derivatives
Rani et al. (2016) synthesized novel acetamide derivatives for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research contributes to the development of new therapeutic agents in these domains (Rani et al., 2016).
Antimicrobial Activity of Pyridonecarboxylic Acids
Egawa et al. (1984) synthesized and evaluated the antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. The compounds showed significant antibacterial activity, suggesting their potential in developing new antibacterial agents (Egawa et al., 1984).
Propriétés
Nom du produit |
N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide |
|---|---|
Formule moléculaire |
C24H30N4O3 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-pyrrolidin-1-yl-N-[4-[4-[(2-pyrrolidin-1-ylacetyl)amino]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C24H30N4O3/c29-23(17-27-13-1-2-14-27)25-19-5-9-21(10-6-19)31-22-11-7-20(8-12-22)26-24(30)18-28-15-3-4-16-28/h5-12H,1-4,13-18H2,(H,25,29)(H,26,30) |
Clé InChI |
TYFPXMFXJNYUAA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CN4CCCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







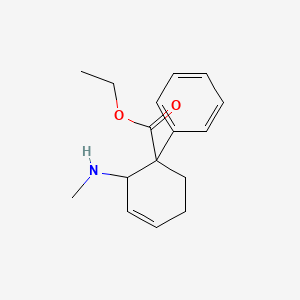
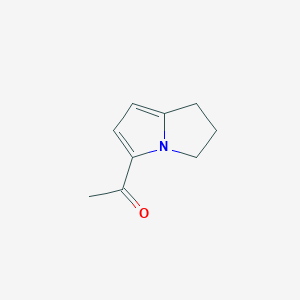

![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
![[2-(4-Aminophenyl)-1-hydroxy-1-phosphono-ethyl]phosphonic acid](/img/structure/B1196534.png)
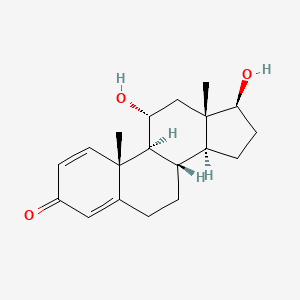
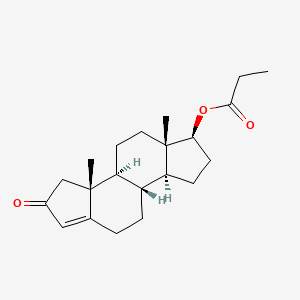
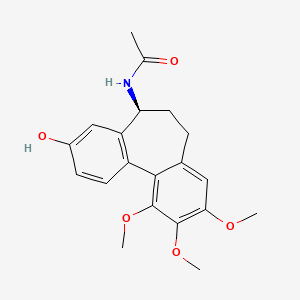
![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B1196541.png)
![14-Amino-1-ethyltricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol](/img/structure/B1196543.png)